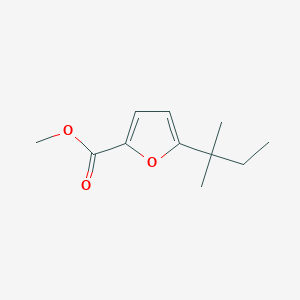
Methyl 5-(2-methylbutan-2-yl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(2-methylbutan-2-yl)furan-2-carboxylate is a chemical compound belonging to the furan family. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with one oxygen atom. This particular compound is notable for its unique structure, which includes a furan ring substituted with a methyl group and a 2-methylbutan-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-methylbutan-2-yl)furan-2-carboxylate can be achieved through various methods. One common approach involves the reaction of furan-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. This esterification reaction produces methyl furan-2-carboxylate, which can then be further modified to introduce the 2-methylbutan-2-yl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The process may also involve purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-methylbutan-2-yl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(2-methylbutan-2-yl)furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 5-(2-methylbutan-2-yl)furan-2-carboxylate involves its interaction with specific molecular targets. The furan ring can participate in various biochemical pathways, and the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-furoate: Another furan derivative with a similar ester group.
Methyl 5-(4-cyanophenyl)furan-2-carboxylate: A furan compound with a different substituent on the furan ring
Uniqueness
Methyl 5-(2-methylbutan-2-yl)furan-2-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
91352-41-9 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
methyl 5-(2-methylbutan-2-yl)furan-2-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-5-11(2,3)9-7-6-8(14-9)10(12)13-4/h6-7H,5H2,1-4H3 |
InChI Key |
YTAQQZFNQJRVGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC=C(O1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















